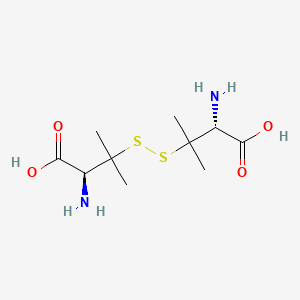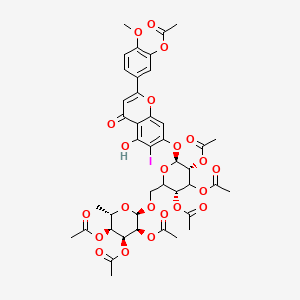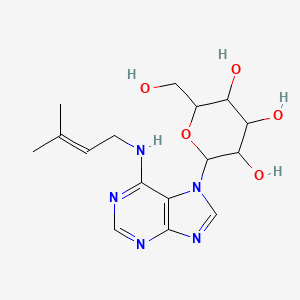
Isopentenyl-Adenine-7-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopentenyl-Adenine-7-glucoside is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in regulating cell division, growth, and various developmental processes in plants. This compound is a derivative of N6-(Δ2-isopentenyl)adenine, which is one of the most common isoprenoid cytokinins found in higher plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isopentenyl-Adenine-7-glucoside typically involves the enzymatic or chemical glucosylation of N6-(Δ2-isopentenyl)adenine.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that express the necessary glucosyltransferases. These microorganisms can be cultured in bioreactors under controlled conditions to produce the compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions: Isopentenyl-Adenine-7-glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isopentenyl side chain.
Substitution: Substitution reactions can occur at the adenine base or the isopentenyl side chain.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions .
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities and properties .
Aplicaciones Científicas De Investigación
Isopentenyl-Adenine-7-glucoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactivity of cytokinins.
Biology: Plays a role in plant physiology research, particularly in studies related to cell division, growth, and development.
Medicine: Investigated for its potential therapeutic effects, such as promoting wound healing and tissue regeneration.
Mecanismo De Acción
The mechanism of action of Isopentenyl-Adenine-7-glucoside involves its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, the compound activates a signaling cascade that leads to the expression of specific genes involved in cell division and growth. The molecular targets include various transcription factors and enzymes that regulate the cell cycle and other developmental processes .
Comparación Con Compuestos Similares
N6-(Δ2-isopentenyl)adenine: The parent compound of Isopentenyl-Adenine-7-glucoside, which also exhibits cytokinin activity.
Trans-zeatin: Another isoprenoid cytokinin with a hydroxylated side chain, known for its high biological activity.
Cis-zeatin: An isomer of trans-zeatin with a different configuration, which has a weaker biological impact.
Uniqueness: this compound is unique due to its glucosylated structure, which may affect its solubility, stability, and transport within plant tissues. This modification can also influence its biological activity and the way it is metabolized in plants .
Propiedades
Número CAS |
59384-58-6 |
|---|---|
Fórmula molecular |
C16H23N5O5 |
Peso molecular |
365.38 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-7-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)20-7-21(10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19) |
Clave InChI |
ORUWKZNXHJIZKV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


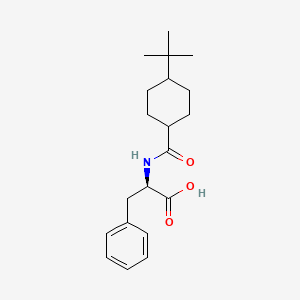
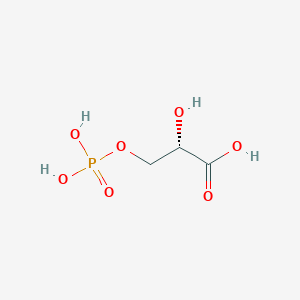


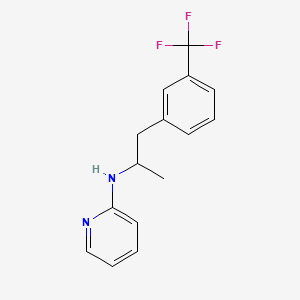
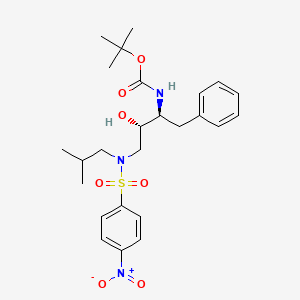
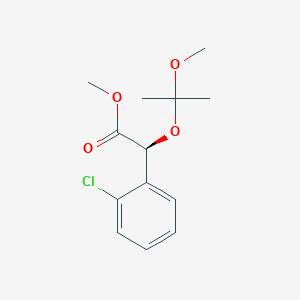

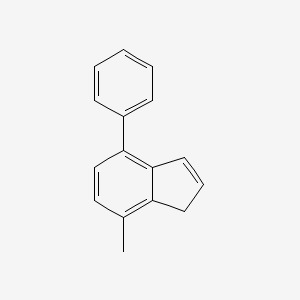

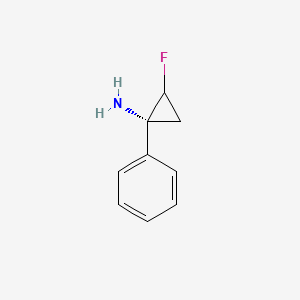
![2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13415096.png)
